Ibuprofen-Paracetamol

Analgesic Efficacy Number Needed to Treat Acute Pain

Ibuprofen-Paracetamol (CAS 462631-86-3) is a fixed-dose combination that delivers superior multimodal analgesia—significantly greater pain relief, longer duration, and reduced rescue-medication need compared to either ibuprofen or paracetamol alone. Its predictable, interaction-free pharmacokinetics and proven non-opioid efficacy in postoperative and dental-pain models make it an indispensable reference standard for pharmaceutical development, bioequivalence studies, and analgesic research.

Molecular Formula C21H27NO4
Molecular Weight 357.4 g/mol
CAS No. 462631-86-3
Cat. No. B12721694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbuprofen-Paracetamol
CAS462631-86-3
Molecular FormulaC21H27NO4
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CC(=O)NC1=CC=C(C=C1)O
InChIInChI=1S/C13H18O2.C8H9NO2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;1-6(10)9-7-2-4-8(11)5-3-7/h4-7,9-10H,8H2,1-3H3,(H,14,15);2-5,11H,1H3,(H,9,10)
InChIKeyFNJPZNCSYSZKSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ibuprofen-Paracetamol Fixed-Dose Combination (CAS 462631-86-3): A Dual-Mechanism Analgesic Co-Formulation


Ibuprofen-Paracetamol (CAS 462631-86-3) is a fixed-dose combination (FDC) analgesic co-formulating the non-steroidal anti-inflammatory drug (NSAID) ibuprofen with the analgesic/antipyretic paracetamol (acetaminophen) [1]. This co-formulation leverages distinct, complementary mechanisms of action—ibuprofen primarily inhibits peripheral cyclooxygenase (COX) enzymes to reduce inflammation, while paracetamol acts centrally to modulate pain signaling and provide antipyresis—to achieve multimodal analgesia in a single oral or parenteral dosage form [2]. The FDC is available in multiple dose strengths, including 200 mg ibuprofen/500 mg paracetamol and 400 mg ibuprofen/1000 mg paracetamol, and has been evaluated extensively in acute postoperative pain models as a non-opioid alternative [3].

Procurement-Sensitive Differentiation: Why Ibuprofen-Paracetamol FDC Cannot Be Interchanged with Monocomponents or Alternative Combinations


The therapeutic and pharmacokinetic profile of the Ibuprofen-Paracetamol fixed-dose combination is fundamentally distinct from that of its individual monocomponents (ibuprofen or paracetamol alone) or alternative analgesic combinations (e.g., paracetamol/codeine). Direct head-to-head trials demonstrate that the FDC achieves superior analgesic efficacy—measured as greater pain relief, longer duration of action, and reduced need for rescue medication—compared to equivalent doses of either drug administered as monotherapy [1]. Furthermore, the FDC exhibits no pharmacokinetic drug-drug interaction between ibuprofen and paracetamol, ensuring predictable systemic exposure that cannot be assumed when these agents are co-administered as separate, unformulated entities [2]. Compared to opioid-containing combinations such as paracetamol/codeine, the Ibuprofen-Paracetamol FDC provides comparable or superior analgesia without the attendant risks of opioid-related adverse effects, abuse liability, or sex-dependent variability in analgesic response [3]. These compound-specific characteristics render simple interchange with in-class alternatives clinically and operationally inadvisable.

Quantitative Differential Evidence: Ibuprofen-Paracetamol FDC vs. Monocomponents and Opioid Combinations


Superior Analgesic Efficacy: NNT Comparison vs. Ibuprofen Alone and Placebo

The Ibuprofen-Paracetamol FDC demonstrates a clinically and statistically significant reduction in the number needed to treat (NNT) for ≥50% pain relief over 6 hours compared to ibuprofen alone and placebo. In a Cochrane systematic review of three randomized trials involving 1647 participants, the combination of ibuprofen 400 mg plus paracetamol 1000 mg achieved an NNT of 5.4 (95% CI 3.5 to 12) versus ibuprofen 400 mg alone, which had a 52% responder rate [1]. Compared to placebo (7% responder rate), the same combination yielded an NNT of 1.5 (95% CI 1.4 to 1.7) [1]. An individual patient data meta-analysis of third molar extraction trials confirmed these findings, reporting NNTs of 1.5 for ibuprofen 200 mg/paracetamol 500 mg and 1.6 for ibuprofen 400 mg/paracetamol 1000 mg for ≥50% maximum 6-hour pain relief—among the lowest (best) NNTs observed in the dental pain model [2].

Analgesic Efficacy Number Needed to Treat Acute Pain

Prolonged Duration of Action: Extended Time to Rescue Analgesia vs. Monotherapy

The Ibuprofen-Paracetamol FDC significantly extends the median time to rescue analgesic use compared to placebo and ibuprofen alone. In the Cochrane review, the median time to rescue medication was 7.6 hours for ibuprofen 200 mg/paracetamol 500 mg and 8.3 hours for ibuprofen 400 mg/paracetamol 1000 mg, versus only 1.7 hours for placebo [1]. The proportion of patients requiring rescue medication within the study period was 34% for the lower-dose combination and 25% for the higher-dose combination, compared to approximately 50% for ibuprofen 400 mg alone [1]. This translates to a 50% relative reduction in rescue medication need for the higher-dose FDC versus ibuprofen monotherapy [1].

Duration of Analgesia Rescue Medication Postoperative Pain

Enhanced Pain Relief Intensity: AUC Pain Score Reduction vs. Monocomponents

In a randomized controlled trial of 135 adults undergoing third molar extraction, the Ibuprofen-Paracetamol FDC (Maxigesic®: acetaminophen 500 mg/ibuprofen 150 mg per tablet, two tablets per dose) produced significantly lower pain intensity area-under-the-curve (AUC) scores over 48 hours compared to acetaminophen 1000 mg or ibuprofen 300 mg alone [1]. The mean time-corrected AUC on rest was 22.3 for the combination, versus 33.0 for acetaminophen and 34.8 for ibuprofen (P<0.01 for both comparisons) [1]. On activity, the combination AUC was 28.4, compared to 40.4 for acetaminophen and 40.2 for ibuprofen (P<0.01) [1]. This represents an approximate 33-35% relative reduction in pain intensity over the 48-hour postoperative period [1].

Pain Intensity Area Under Curve Dental Surgery

Absence of Pharmacokinetic Interaction: Bioequivalence to Co-Administered Monocomponents

A Phase I crossover study in 35 healthy adults demonstrated that ibuprofen and acetaminophen in the FDC (250 mg/500 mg) are bioequivalent to the same doses administered as separate monocomponents either alone or co-administered [1]. The 90% confidence intervals for the geometric mean ratios of Cmax and AUC0-∞ for both ibuprofen and acetaminophen fell within the 0.80-1.25 bioequivalence range, confirming the absence of any clinically significant drug-drug interaction or formulation effect [1]. This predictability contrasts with the potential variability inherent in extemporaneous co-administration of separate products [1].

Pharmacokinetics Bioequivalence Drug-Drug Interaction

Opioid-Sparing Analgesic Efficacy: Comparable to Ibuprofen/Paracetamol/Codeine Triple Combination

A randomized, double-blind trial of 200 patients after third molar surgery compared the analgesic efficacy of ibuprofen 400 mg/paracetamol 1000 mg (IP), ibuprofen 400 mg/paracetamol 1000 mg/codeine 60 mg (IPC), and paracetamol 1000 mg/codeine 60 mg (PC) [1]. Analgesia following IP and IPC was comparable, with both providing superior pain relief compared to PC [1]. This indicates that the addition of codeine 60 mg to the Ibuprofen-Paracetamol FDC does not confer additional analgesic benefit in a sex-mixed population, supporting the FDC's role as an effective non-opioid alternative [1].

Opioid-Sparing Multimodal Analgesia Codeine

High-Impact Applications: Where Ibuprofen-Paracetamol FDC Demonstrates Differentiated Value


Acute Postoperative Pain Management in Opioid-Sparing Multimodal Protocols

The Ibuprofen-Paracetamol FDC is particularly suited for inclusion in multimodal analgesic regimens designed to minimize or eliminate opioid use following surgery. Its superior analgesic efficacy compared to monocomponents (NNT of 5.4 vs ibuprofen 400 mg [1]) and prolonged duration of action (median time to rescue 8.3 hours [1]) reduce the need for opioid rescue medication, directly supporting enhanced recovery after surgery (ERAS) protocols. The demonstrated equivalence to an opioid-containing triple combination (ibuprofen/paracetamol/codeine) [2] further validates its role as a non-opioid alternative, mitigating risks of opioid-related adverse events, abuse, and diversion.

Dental and Oral Surgery Analgesia

The dental pain model serves as a robust, validated platform for assessing analgesic efficacy. The Ibuprofen-Paracetamol FDC has consistently demonstrated superior pain relief in third molar extraction studies, with a 33-36% reduction in pain intensity AUC over 48 hours compared to acetaminophen or ibuprofen alone (P<0.01) [3]. The NNT of 1.5-1.6 for ≥50% pain relief over 6 hours in this model [4] places it among the most effective single-dose oral analgesics available, making it a compelling choice for dental practices and oral surgery centers seeking to optimize patient comfort while minimizing opioid prescribing.

Pediatric and Adolescent Pain Management

Pharmacokinetic data confirm that adolescents (aged 12-17 years) exhibit systemic exposure to ibuprofen and acetaminophen from the FDC comparable to that of adults [5]. The absence of a drug-drug interaction and the well-characterized safety profiles of the individual components support the use of this FDC in adolescent populations, offering a predictable, single-tablet analgesic option that may improve adherence and simplify dosing compared to separate administration of ibuprofen and paracetamol.

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